N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a 4-methyl group and a 2-oxopiperidin moiety at the 3-position. The acetamide side chain is further modified with a phenoxy group. The 2-oxopiperidin group may influence binding affinity and metabolic stability, while the phenoxy moiety could modulate lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-10-11-16(13-18(15)22-12-6-5-9-20(22)24)21-19(23)14-25-17-7-3-2-4-8-17/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTGNZWBRKSEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide typically involves multiple steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine to form an intermediate. This intermediate undergoes further reactions, including oxidation and substitution, to yield the final product . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as sodium chlorite for oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of intermediates and final products is typically achieved through recrystallization or slurry methods .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: Using reagents like sodium chlorite to oxidize the piperidine ring to a lactam.
Reduction: Reduction reactions can be performed using agents like iron powder.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, iron powder for reduction, and various halogenating agents for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol and acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring yields a lactam, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of anticoagulants.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, such as factor Xa, by binding to their active sites and preventing their normal function . This inhibition can lead to reduced thrombin generation and platelet aggregation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide and related compounds:
Detailed Analysis of Key Comparisons
Pharmacological Activity
- ZINC1162830 () shares a phenoxyacetamide backbone but replaces the 2-oxopiperidin with a 1,3-dioxo-isoindol group. Its lower Color Tanimoto score (0.218 vs.
- Compound 15a () demonstrates antimyeloproliferative activity, likely due to its pyrimidinylamino substituent. The target compound’s 2-oxopiperidin group could offer improved metabolic stability over 15a’s triazole moiety .
Physicochemical Properties
- The methoxy analog () has a lower molecular weight (352.43 g/mol) than the target compound (estimated ~365 g/mol). The methoxy group may enhance solubility but reduce lipophilicity compared to the target’s methyl and phenoxy groups .
- ZINC1162830’s seven rotatable bonds (vs.
Notes
- Limitations: Direct data on this compound are absent in the provided evidence; comparisons are inferred from structural analogs.
- Key Insight : The 2-oxopiperidin group in the target compound may confer advantages in target binding and pharmacokinetics over analogs with isoindol or triazole substituents.
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